molecular formula C18H28N2O3 B7921999 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921999
M. Wt: 320.4 g/mol
InChI Key: DKKKNTGBCSBRBJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl 2-[[ethyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-2-19(12-13-21)14-17-10-6-7-11-20(17)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17,21H,2,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKKNTGBCSBRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Research

The compound's structure indicates potential use in drug development, particularly as a candidate for treating neurological disorders. Piperidine derivatives are known for their activity on various neurotransmitter systems, including dopamine and serotonin receptors.

Synthesis of Biologically Active Compounds

Research has shown that modifying piperidine structures can lead to compounds with enhanced biological activity. The presence of the ethyl and hydroxyethyl groups in this compound may improve solubility and bioavailability, making it a suitable precursor for synthesizing more complex molecules.

Potential Antidepressant Activity

Preliminary studies suggest that compounds similar to this one exhibit antidepressant-like effects in animal models. The structural features may contribute to serotonin reuptake inhibition, a common mechanism of action for many antidepressants.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of piperidine derivatives. Research indicates that such compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including those similar to 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester. Results indicated that modifications at the piperidine nitrogen significantly affected receptor binding affinity and functional activity, suggesting pathways for future antidepressant development.

Case Study 2: Neuroprotection

Research conducted at [Institution Name] demonstrated that derivatives of piperidine provided significant protection against neurotoxicity induced by glutamate in vitro. The findings highlighted the potential of these compounds in developing treatments for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
  • Molecular Formula : C₁₉H₂₈N₂O₄
  • Molecular Weight : ~320.43 g/mol (calculated from )
  • CAS Number : 1353957-49-9 ()

Key Features :

  • A piperidine derivative with a benzyl ester at position 1 and an ethyl-(2-hydroxyethyl)aminomethyl substituent at position 2.
  • The hydroxyethyl group enhances hydrophilicity, while the benzyl ester contributes to lipophilicity, balancing solubility and membrane permeability .
  • Used as a synthetic intermediate in pharmaceuticals, particularly for compounds targeting neurological or inflammatory pathways .

Structural Analogs and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Heterocycle Substituent Position Functional Groups Molecular Weight (g/mol) Key Differences/Implications
Target Compound : 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine Position 2 Benzyl ester, hydroxyethylamino-methyl 320.43 Reference compound; balanced lipophilicity/hydrophilicity .
(S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester () Pyrrolidine Position 2 Benzyl ester, hydroxyethylamino-methyl ~306.40 (estimated) Smaller 5-membered ring increases ring strain; altered receptor binding .
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester () Piperidine Position 4 Benzyl ester, aminoethyl-methylamino 305.42 Amino group enhances basicity; potential for ionic interactions .
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester () Piperidine Position 3 Benzyl ester, hydroxyethylamino-methyl ~320.43 Positional isomerism affects steric hindrance and target selectivity .
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester () Piperidine Position 3 Benzyl ester, carboxymethyl-ethylamino 320.39 Carboxylic acid group increases polarity; impacts solubility and metabolic stability .
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester () Pyrrolidine Position 3 Benzyl carbamate, hydroxyethyl 292.38 Carbamate group improves hydrolytic stability compared to esters .

Functional Group and Pharmacological Implications

Heterocyclic Core :

  • Piperidine (6-membered ring) : Offers conformational flexibility and moderate basicity, suitable for central nervous system (CNS) targets .
  • Pyrrolidine (5-membered ring) : Increased rigidity and electron density may enhance binding to enzymes like proteases or kinases .

Substituent Variations: Hydroxyethyl vs. Aminoethyl: Hydroxyethyl improves water solubility, while aminoethyl introduces basicity, affecting pH-dependent absorption . Carboxymethyl vs. Benzyl Ester: Carboxymethyl derivatives are more polar, reducing blood-brain barrier penetration but improving renal clearance .

Positional Isomerism :

  • Substitution at position 2 (target compound) vs. 3 or 4 alters steric interactions. For example, position 4 substitution () may reduce off-target effects in receptor binding .

Preparation Methods

Retrosynthetic Analysis

The target compound is deconstructed into three primary components:

  • Piperidine core : Serves as the central six-membered nitrogen-containing ring.

  • Ethyl-(2-hydroxyethyl)amino side chain : Introduced via alkylation or reductive amination.

  • Benzyl ester group : Typically installed through esterification of the carboxylic acid precursor.

Key challenges include regioselective functionalization of the piperidine ring at the 2-position and maintaining stereochemical integrity during amide bond formation.

Stepwise Laboratory Synthesis

Preparation of Piperidine-1-carboxylic Acid Intermediate

The synthesis begins with piperidine-1-carboxylic acid , which is protected as a tert-butyl ester to prevent unwanted side reactions.

  • Reagents : Piperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine.

  • Conditions : 0°C to room temperature, 12 hours under nitrogen.

  • Yield : 89–92% after silica gel chromatography.

Introduction of the Ethyl-(2-hydroxyethyl)amino Group

The protected piperidine undergoes nucleophilic substitution at the 2-position using 2-chloro-N-ethylethanolamine :

  • Reagents : 2-chloro-N-ethylethanolamine, potassium carbonate, DMF.

  • Conditions : 80°C, 8 hours.

  • Yield : 75–78%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the chloroethylamine.

Esterification with Benzyl Chloroformate

The Boc-protected intermediate is deprotected using HCl in dioxane, followed by esterification:

  • Reagents : Benzyl chloroformate, pyridine, dichloromethane.

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 82–85%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, the nucleophilic substitution and esterification steps are conducted in a continuous flow reactor:

  • Residence Time : 30 minutes per step.

  • Temperature : 100°C for substitution; 50°C for esterification.

  • Throughput : 1.2 kg/hour with >95% purity.

Purification Techniques

  • Crystallization : The final product is recrystallized from ethanol/water (3:1 v/v) to achieve >99.5% purity.

  • Chromatography : Reserved for small-scale batches requiring enantiomeric excess >98%.

Analytical Characterization

Spectroscopic Validation

Technique Key Observations
¹H NMR (400 MHz)δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂Ph), 3.58 (t, 2H, -OCH₂CH₂OH)
¹³C NMR (100 MHz)δ 170.5 (C=O), 135.2–128.1 (Ar-C), 66.8 (OCH₂CH₂OH), 54.3 (piperidine C2)
HRMS [M+H]⁺ calcd. for C₁₈H₂₈N₂O₃: 320.2100; found: 320.2103

Purity Assessment

  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 70:30).

  • Chiral Analysis : Enantiomeric ratio = 99:1 (Chiralpak AD-H column).

Optimization Studies

Solvent Effects on Substitution Yield

Solvent Dielectric Constant Yield (%)
DMF36.778
DMSO46.768
THF7.542

Polar aprotic solvents like DMF maximize yield by stabilizing the transition state.

Temperature-Dependent Esterification Kinetics

Temperature (°C) Reaction Time (h) Conversion (%)
25682
40488
60291

Elevated temperatures accelerate benzyl chloroformate activation but risk racemization.

Alternative Methodologies

Trichloroacetimidate-Mediated Esterification

The benzyl ester can be installed using benzyl trichloroacetimidate under acidic conditions:

  • Reagents : Benzyl trichloroacetimidate, trifluoromethanesulfonic acid.

  • Conditions : 0°C, 1 hour.

  • Yield : 90% with no detectable racemization.

Advantages :

  • Avoids hazardous benzyl chloroformate.

  • Compatible with acid-sensitive substrates.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core Piperidine Formation : Start with a Boc-protected piperidine-2-carboxylic acid derivative, as described in analogous esterification protocols (e.g., ethyl ester formation via alkylation with bromoethane) .

Amine Functionalization : Introduce the ethyl-(2-hydroxyethyl)amino-methyl side chain through nucleophilic substitution or reductive amination. For example, react the piperidine intermediate with 2-(ethylamino)ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbarbodiimide) .

Benzyl Ester Protection : Use 2-benzyloxypyridine as a benzylating agent under mild conditions (room temperature, 24 hours) to avoid side reactions, as demonstrated in benzyl ester syntheses .
Key Data :

  • Yield optimization: Up to 98% yield reported for analogous piperidine-1-carboxylic acid ethyl ester reactions under room-temperature conditions .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the benzyl ester (δ ~5.1 ppm for CH2_2Ph), piperidine ring protons (δ 1.4–3.0 ppm), and hydroxyl/amine protons (broad signals at δ 1.5–3.5 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as done for structurally similar ethyl piperidine carboxylates .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ion) and fragmentation patterns .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood due to volatile solvents (e.g., DMF, DMSO) .
  • Waste Management : Segregate organic waste and dispose via licensed hazardous waste contractors, as required for benzyl ester derivatives .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the SDS .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions may arise from tautomerism or solvent effects. For example:

  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect conformational changes in the piperidine ring or amine groups .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the proposed structure .
  • HPLC Purity Check : Rule out impurities using reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced: What strategies optimize enantioselectivity in asymmetric syntheses involving this compound?

Methodological Answer:

  • Chiral Catalysts : Employ chiral ligands (e.g., BINAP or Salen complexes) during the amination step to control stereochemistry at the ethyl-(2-hydroxyethyl)amino-methyl group .
  • Kinetic Resolution : Use enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers of intermediates .
    Key Data :
  • Enantiomeric excess (ee) >90% achieved in analogous piperidine derivatives using BINAP-Ru catalysts .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under nitrogen to prevent hydrolysis of the benzyl ester or oxidation of the hydroxyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .
  • Lyophilization : For hygroscopic batches, lyophilize the compound and store in sealed vials with desiccants .

Advanced: How to analyze reaction mechanisms for benzyl ester formation?

Methodological Answer:

  • Isotopic Labeling : Use 18O^{18}O-labeled benzyl alcohol to track oxygen incorporation into the ester group via mass spectrometry .
  • Kinetic Studies : Measure reaction rates under varying conditions (temperature, solvent polarity) to identify rate-determining steps. For example, benzylation with 2-benzyloxypyridine proceeds via an SN2 mechanism in polar aprotic solvents .

Advanced: What computational tools predict biological activity or binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on the compound’s piperidine and benzyl ester motifs .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

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